molecular formula C14H13N5OS B2957457 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2198576-36-0

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2957457
CAS RN: 2198576-36-0
M. Wt: 299.35
InChI Key: VWILFRTVFPJKQK-UHFFFAOYSA-N
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Description

The compound contains a thieno[3,2-d]pyrimidin-4-yl group, an azetidin-3-yl group, and a dihydropyridazin-3-one group. Thienopyrimidines are a class of compounds that have been studied for their diverse biological activities . Azetidines are four-membered rings that are found in many biologically active compounds. Dihydropyridazinones are a type of cyclic compound that also have various biological activities.

Scientific Research Applications

Antimicrobial Activity

  • Enhanced Antimicrobial Properties : Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of thieno[2,3-d]pyrimidine demonstrated potent antimicrobial activity, suggesting their potential as antimicrobial agents (Rashad et al., 2009), (Bhuiyan et al., 2006).

Antitubercular and Antioxidant Activities

  • Antitubercular and Antioxidant Evaluation : Some thienopyrimidine-azetidinone analogues were synthesized and showed promising in vitro antimicrobial and antituberculosis activity against mycobacterium tuberculosis, alongside antioxidant properties (Chandrashekaraiah et al., 2014).

Potential for Bioactive Compound Development

  • Bioactive Compound Synthesis : Research into thienopyrimidine derivatives has led to the development of compounds with significant biological activities, including antimicrobial, insecticidal, and potential antiviral activities. These findings highlight the versatility and potential of thienopyrimidine derivatives in developing new therapeutic agents (Aly et al., 2007).

Anticancer Potential

  • Apoptosis-Inducing Agents : Studies have also ventured into the synthesis of thienopyrimidine derivatives as potential apoptosis-inducing agents for cancer treatment. This includes the development of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, indicating the potential of thienopyrimidine derivatives in anticancer therapies (Gad et al., 2020).

Future Directions

Future research could involve studying the biological activity of this compound and optimizing its structure for better activity or selectivity .

properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-12-2-1-4-17-19(12)8-10-6-18(7-10)14-13-11(3-5-21-13)15-9-16-14/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWILFRTVFPJKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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